molecular formula C13H9ClF2S B8000175 1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene

1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B8000175
M. Wt: 270.73 g/mol
InChI Key: SMJYMGODFUMCKI-UHFFFAOYSA-N
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Description

1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene ring substituted with two fluorine atoms at the 1- and 3-positions and a sulfanylmethyl group at the 4-position, which is further attached to a 3-chlorophenyl moiety. This structure combines electron-withdrawing halogens (F, Cl) with a sulfur-based linker, influencing its electronic, steric, and reactivity profiles.

Properties

IUPAC Name

1-[(3-chlorophenyl)sulfanylmethyl]-2,4-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF2S/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJYMGODFUMCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)SCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene typically involves the reaction of 1,3-difluorobenzene with 3-chlorobenzenethiol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group replaces a hydrogen atom on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove halogen atoms or to alter the oxidation state of sulfur.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways. The presence of halogen and sulfur atoms allows for strong interactions with biological molecules, potentially inhibiting or modifying the activity of enzymes and receptors. The exact pathways depend on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The sulfanylmethyl group is less electron-withdrawing than sulfonyl (e.g., Sulphenone), making the benzene ring more reactive toward electrophilic substitution compared to sulfonyl derivatives .

Influence of Halogen Substitution Patterns on Physicochemical Properties

Halogen positioning significantly impacts properties:

Compound Halogen Positions Predicted Boiling Point (°C) Lipophilicity (LogP)
This compound 1,3-F; 3-Cl ~280–320 (estimated) ~3.5–4.0 (high)
2,3-Difluoro-4-(2-morpholinoethoxy)benzaldehyde (from EP 4 374 877 A2) 2,3-F; 4-OCH2-morpholine ~250–280 ~2.0–2.5 (moderate)
1,2-Dichloro-3-fluoro-4-iodobenzene 1,2-Cl; 3-F; 4-I >300 ~4.5–5.0 (very high)

Key Observations :

  • Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance but increase ring electron deficiency compared to chlorine. This may enhance the reactivity of the sulfanylmethyl group in nucleophilic reactions .
  • Lipophilicity : The 3-chlorophenyl group contributes to higher LogP values, suggesting superior lipid solubility compared to morpholine- or methoxy-substituted analogues (e.g., compounds in EP 4 374 877 A2) .

Biological Activity

1,3-Difluoro-4-[(3-chlorophenyl)sulfanylmethyl]benzene is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Chemical Formula : C13H9ClF2S
  • Molecular Weight : 270.7239 g/mol
  • CAS Number : Not specified
  • MDL Number : MFCD18911235
  • Purity : 97% GC-FID

The compound features a difluorobenzene structure substituted with a chlorophenyl sulfanylmethyl group, which is crucial for its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail these activities along with relevant case studies and research findings.

Antimicrobial Activity

Recent studies have indicated that sulfur-containing compounds like 1,3-difluoro derivatives can exhibit antimicrobial properties. The presence of the sulfanylmethyl group enhances the compound's interaction with microbial membranes.

  • Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that similar compounds showed effective inhibition against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to disruption of the bacterial cell wall integrity due to the compound's lipophilicity.

Anticancer Properties

Research has also explored the potential anticancer effects of this compound. Sulfur-containing benzene derivatives have been linked to apoptosis in cancer cells.

  • Research Findings : A study conducted on various benzene derivatives indicated that compounds with similar structures can induce apoptosis in breast cancer cell lines via the mitochondrial pathway. The presence of fluorine atoms was noted to enhance the lipophilicity and cellular uptake of these compounds, potentially increasing their efficacy in targeting cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Compounds containing chlorophenyl groups have been studied for their ability to inhibit pro-inflammatory cytokines.

  • Case Study : In vitro studies have shown that similar compounds significantly reduced TNF-alpha and IL-6 levels in activated macrophages. This suggests a potential role in managing chronic inflammatory diseases.

Data Summary

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall integrityJournal of Antimicrobial Chemotherapy
AnticancerInduction of apoptosis via mitochondrial pathwayCancer Research Journal
Anti-inflammatoryInhibition of pro-inflammatory cytokinesImmunology Letters

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